molecular formula C38H74N2O4 B057350 Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate CAS No. 111980-81-5

Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate

Cat. No.: B057350
CAS No.: 111980-81-5
M. Wt: 623 g/mol
InChI Key: NYCWWRBJMYYWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is a chemical compound with the molecular formula C36H70N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate typically involves the reaction of piperazine with propanoic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: A similar compound with methyl ester groups instead of tetradecyl groups.

    Diethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: Another similar compound with ethyl ester groups.

Uniqueness

Ditetradecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surfactants.

Properties

CAS No.

111980-81-5

Molecular Formula

C38H74N2O4

Molecular Weight

623 g/mol

IUPAC Name

tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

NYCWWRBJMYYWHT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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